molecular formula C6H5BrN2O2S B11803557 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Cat. No.: B11803557
M. Wt: 249.09 g/mol
InChI Key: WXUZFMPZRIQDOC-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a heterocyclic compound that contains both a pyrrole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated pyrrole derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites and exert its effects through inhibition, activation, or modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole: A closely related compound with a similar structure but different substitution pattern.

    5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole: Lacks the bromine atom, leading to different reactivity and applications.

    Pyrrolo[3,2-d]thiazole derivatives: Various derivatives with different substituents that can alter their chemical and biological properties.

Uniqueness

2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C6H5BrN2O2S/c7-6-9-2-1-3(5(10)11)8-4(2)12-6/h3,8H,1H2,(H,10,11)

InChI Key

WXUZFMPZRIQDOC-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1N=C(S2)Br)C(=O)O

Origin of Product

United States

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